2,3-Dichloro-6-(difluoromethoxy)benzoic acid
CAS No.: 1803830-94-5
Cat. No.: VC2976456
Molecular Formula: C8H4Cl2F2O3
Molecular Weight: 257.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803830-94-5 |
|---|---|
| Molecular Formula | C8H4Cl2F2O3 |
| Molecular Weight | 257.01 g/mol |
| IUPAC Name | 2,3-dichloro-6-(difluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(15-8(11)12)5(6(3)10)7(13)14/h1-2,8H,(H,13,14) |
| Standard InChI Key | OXNGJUHEEVKTFC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1OC(F)F)C(=O)O)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1OC(F)F)C(=O)O)Cl)Cl |
Introduction
2,3-Dichloro-6-(difluoromethoxy)benzoic acid is an organic compound characterized by its unique molecular structure, which includes both chlorine and fluorine substituents. It belongs to the class of benzoic acids and is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The molecular formula of this compound is C₈H₄Cl₂F₂O₃, and its molecular weight is reported to be approximately 257.02 g/mol, although some sources indicate a slightly higher value of 287.04 g/mol, which may be due to variations in measurement or calculation methods .
Synthesis and Industrial Production
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzoic acid typically involves several steps, starting from commercially available precursors. In industrial settings, these laboratory methods are scaled up using continuous flow reactors and automated systems to enhance efficiency and reduce costs while maintaining product quality.
Applications and Research Findings
This compound participates in various chemical reactions, including those involving oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone and reducing agents such as sodium borohydride. The mechanism of action involves interactions with biological targets, where the chlorine and fluorine substituents enhance binding affinity to enzymes and receptors, potentially modulating biochemical pathways. These interactions may lead to specific biological effects that are currently under investigation for therapeutic applications.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2,3-Dichloro-6-(difluoromethoxy)benzoic acid | C₈H₄Cl₂F₂O₃ | 257.02 g/mol | 1803830-94-5 |
| 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | C₈H₃Cl₂F₃O₂ | 259.01 g/mol | 25922-43-4 |
| 3-(Difluoromethoxy)benzoic acid | C₈H₆F₂O₃ | 188.13 g/mol | 4837-19-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume